molecular formula C13H10N2O5 B12887670 N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B12887670
M. Wt: 274.23 g/mol
InChI Key: OFKXDJFPAVUJAL-ZZXKWVIFSA-N
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Description

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial activity and have been extensively studied for their potential therapeutic applications. The compound has a molecular formula of C13H10N2O5 and a molecular weight of 274.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves the nitration of furan derivatives followed by condensation reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the vinyl and benzamide groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

N-hydroxy-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C13H10N2O5/c16-13(14-17)10-4-1-9(2-5-10)3-6-11-7-8-12(20-11)15(18)19/h1-8,17H,(H,14,16)/b6-3+

InChI Key

OFKXDJFPAVUJAL-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NO

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NO

Origin of Product

United States

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